molecular formula C8H13ClN2 B11733569 N1-Ethylbenzene-1,2-diamine hydrochloride

N1-Ethylbenzene-1,2-diamine hydrochloride

Katalognummer: B11733569
Molekulargewicht: 172.65 g/mol
InChI-Schlüssel: DDPVGDQEVADPFG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-Ethylbenzene-1,2-diamine hydrochloride is an organic compound with the molecular formula C8H12N2·HCl. It is a derivative of benzene-1,2-diamine, where one of the amine groups is substituted with an ethyl group. This compound is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N1-Ethylbenzene-1,2-diamine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of benzene-1,2-diamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: Benzene-1,2-diamine and ethyl halide (e.g., ethyl bromide or ethyl chloride).

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed during the reaction.

    Procedure: The benzene-1,2-diamine is dissolved in a suitable solvent (e.g., ethanol or methanol), and the ethyl halide is added dropwise. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

N1-Ethylbenzene-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidation products.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Various amine derivatives.

    Substitution: Substituted benzene-1,2-diamine derivatives.

Wissenschaftliche Forschungsanwendungen

N1-Ethylbenzene-1,2-diamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N1-Ethylbenzene-1,2-diamine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of amine groups, allowing it to participate in nucleophilic substitution reactions. Additionally, the ethyl group can influence the compound’s reactivity and binding affinity to specific targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N1-Methylbenzene-1,2-diamine: Similar structure but with a methyl group instead of an ethyl group.

    N1,N2-Dimethylbenzene-1,2-diamine: Both amine groups are substituted with methyl groups.

    Benzene-1,2-diamine: The parent compound without any alkyl substitution.

Uniqueness

N1-Ethylbenzene-1,2-diamine hydrochloride is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This substitution can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its methyl-substituted counterparts.

Eigenschaften

Molekularformel

C8H13ClN2

Molekulargewicht

172.65 g/mol

IUPAC-Name

2-N-ethylbenzene-1,2-diamine;hydrochloride

InChI

InChI=1S/C8H12N2.ClH/c1-2-10-8-6-4-3-5-7(8)9;/h3-6,10H,2,9H2,1H3;1H

InChI-Schlüssel

DDPVGDQEVADPFG-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=CC=CC=C1N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.